molecular formula C11H13NO2 B3243976 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone CAS No. 160300-37-8

1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone

Cat. No.: B3243976
CAS No.: 160300-37-8
M. Wt: 191.23 g/mol
InChI Key: UGDDZIHTDHFYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone (CAS: 160300-37-8 ) is a high-purity chemical compound with the molecular formula C11H13NO2 and an average molecular mass of 191.23 g/mol . It belongs to the benzoxazepine class of heterocyclic compounds, which are seven-membered ring structures containing nitrogen and oxygen . This compound serves as a valuable synthetic intermediate and scaffold in medicinal chemistry research, particularly in the development of novel molecules that target nuclear receptors . Compounds based on the tetrahydro-1,4-benzoxazepine structure have demonstrated significant research utility as potent, selective modulators of the nuclear receptor RORγ (Retinoic acid receptor-Related Orphan Receptor Gamma) . This receptor is a master regulator of T-helper 17 (TH17) cell function and the production of interleukin-17 (IL-17), a key cytokine implicated in autoimmune diseases . Research-grade benzoxazepines can achieve potent suppression of IL-17 release in human cells by binding to the ligand-binding domain of RORγ in an induced-fit manner, making this chemical class a critical tool for investigating autoimmune pathways . Furthermore, the broader structural family of 2,3,4,5-tetrahydro-1,4-benzoxazepines has been investigated for diverse pharmacological activities, including potential analgesic and psychotropic effects, highlighting the versatility of this scaffold in preclinical research . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(13)9-2-3-11-10(6-9)7-12-4-5-14-11/h2-3,6,12H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDDZIHTDHFYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can occur at different positions on the benzoxazepine ring.

Common Reagents and Conditions

Common reagents used in these reactions include activated alkynes, acyl chlorides, and lithium aluminum hydride . The conditions for these reactions vary, with some requiring specific solvents like methanol or water .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with activated alkynes in methanol can form o-(methoxyethyl)- and o-(methoxybenzyl)-phenyl (aminoethyl) ethers .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest in cancer cells by targeting specific proteins involved in cell division . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone (hereafter referred to as the target compound) with structurally and functionally related derivatives, focusing on molecular features, synthetic routes, and applications.

Structural Analogues in the Benzoxazepine Family
Compound Name Molecular Formula Molecular Weight Key Substituents Key Differences vs. Target Compound Source/Application
2,3,4,5-Tetrahydro-1,4-benzoxazepine hydrochloride (QJ-0946) C₉H₁₂ClNO 185.65 Hydrochloride salt, no ethanone Lacks acetyl group; ionic form enhances solubility Intermediate in drug synthesis
1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol (QY-5693) C₁₁H₁₅NO₂ 193.24 Ethanol group at 7-position Hydroxyl instead of ketone; reduced reactivity Potential metabolite or prodrug
(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol hydrochloride (QY-7986) C₁₀H₁₄ClNO₂ 215.68 Methanol hydrochloride at 7-position Smaller substituent; ionic form improves crystallinity Pharmaceutical intermediate

Key Observations :

  • The target compound’s acetyl group enhances electrophilicity, making it suitable for nucleophilic substitution reactions, unlike hydroxyl or methanol derivatives .
  • Hydrochloride salts (e.g., QJ-0946, QY-7986) exhibit higher aqueous solubility, critical for bioavailability in drug formulations .
Heterocyclic Ethanone Derivatives Beyond Benzoxazepines
Compound Name Molecular Formula Molecular Weight Core Structure Functional Comparison Source
1-(2,3,4,5-Tetrahydro-[1,1′-biphenyl]-4-yl)ethanone (13) C₁₄H₁₆O 200.28 Biphenyl-tetrahydrofuran hybrid Lacks nitrogen; lower polarity due to non-polar biphenyl Synthetic intermediate
1-(Tetrahydro-5-hydroxy-4-methyl-3-furanyl)-ethanone C₈H₁₂O₃ 156.18 Tetrahydrofuran core Smaller ring size (5-membered); hydroxyl group increases hydrogen bonding Flavor/fragrance industry
N-(cyclopropylmethyl)-3-[4-(1-ethyl-1H-pyrazole-4-sulfonyl)-benzoxazepin-7-yl]propanamide (S629-2224) C₂₁H₂₈N₄O₄S 432.54 Sulfonyl and propanamide groups Bulky substituents; likely CNS-targeting activity Drug discovery candidate

Key Observations :

  • The target compound ’s benzoxazepine core offers a balance of rigidity and flexibility compared to smaller heterocycles (e.g., tetrahydrofuran) .

Biological Activity

1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃NO₂
  • CAS Number : 10058378
  • Structural Characteristics : The compound features a benzoxazepine core which is known for various biological activities.

Pharmacological Effects

1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone has been studied for its effects on several biological systems:

  • CNS Activity : Preliminary studies suggest that this compound may exhibit central nervous system (CNS) activity. It has been investigated for its potential as an anxiolytic and antidepressant agent due to its structural similarity to known psychoactive compounds.
  • Antioxidant Properties : The compound has shown promise in reducing oxidative stress in cellular models. This property is crucial as oxidative stress is linked to various diseases including neurodegenerative disorders.
  • Anti-inflammatory Effects : Research indicates that 1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)ethanone may inhibit pro-inflammatory cytokines, suggesting a role in the management of inflammatory conditions.

The exact mechanism of action is still under investigation; however, it is hypothesized that the compound interacts with neurotransmitter systems and modulates pathways associated with inflammation and oxidative stress.

Summary of Biological Activities

Activity TypeObserved EffectReference
CNS ActivityPotential anxiolytic effects
AntioxidantReduction in oxidative stress
Anti-inflammatoryInhibition of cytokine production

Case Study 1: CNS Activity Assessment

A study conducted on animal models demonstrated that administration of 1-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)ethanone resulted in significant reductions in anxiety-like behaviors. Behavioral assays such as the elevated plus maze indicated increased time spent in open arms compared to controls.

Case Study 2: Antioxidant Efficacy

In vitro experiments using neuronal cell lines showed that treatment with the compound led to a significant decrease in reactive oxygen species (ROS) production. This suggests its potential as a neuroprotective agent against oxidative damage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone, and how can reaction conditions be standardized?

  • Methodological Answer : The compound is typically synthesized via multi-step routes involving cyclization and ketone introduction. Key steps include:

  • Ring formation : Benzoxazepine core construction via condensation of substituted phenols with epichlorohydrin derivatives under reflux (e.g., ethanol, 80°C, 12 hours) .
  • Ketone functionalization : Acetylation at the 7-position using acetyl chloride or Friedel-Crafts acylation, optimized with Lewis acids like AlCl₃ in anhydrous dichloromethane .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) achieve >95% purity. Reaction monitoring via TLC and HPLC-MS is critical .

Q. How can researchers differentiate 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone from structurally similar benzazepine derivatives?

  • Methodological Answer : Use spectroscopic and computational tools:

  • NMR : Distinctive signals include a singlet for the acetyl group (δ 2.1–2.3 ppm in ¹H NMR; δ 205–210 ppm in ¹³C NMR) and splitting patterns for the tetrahydrobenzoxazepine ring protons (δ 3.5–4.5 ppm) .
  • InChI Key : Unique identifiers (e.g., QERUDFXWHBRVKP-UHFFFAOYSA-N for analogous benzazepines) enable database comparisons .
  • X-ray crystallography : Resolves spatial arrangements of the oxygen atom in the benzoxazepine ring vs. sulfur or nitrogen in analogs .

Q. What purification strategies are recommended for isolating 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone from reaction mixtures?

  • Methodological Answer :

  • Liquid-liquid extraction : Use ethyl acetate to separate the product from polar byproducts (e.g., unreacted starting materials) .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) isolates the compound from regioisomers .
  • Crystallization : Ethanol/water (7:3 v/v) yields high-purity crystals; monitor via melting point (mp 142–145°C) and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can reaction yields for 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone synthesis be optimized in scale-up processes?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading (e.g., 5–15 mol% AlCl₃) to identify robust conditions .
  • Continuous flow chemistry : Reduces side reactions (e.g., over-acylation) by precise control of residence time and mixing efficiency .
  • In-line analytics : FTIR and PAT (Process Analytical Technology) tools monitor intermediate stability and guide real-time adjustments .

Q. How can contradictory spectral data (e.g., NMR shifts) for 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone be resolved?

  • Methodological Answer :

  • Dynamic NMR : Resolves conformational equilibria (e.g., ring puckering) by acquiring spectra at variable temperatures (−40°C to 60°C) .
  • DFT calculations : Predict chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) and compare with experimental data to validate assignments .
  • Isotopic labeling : ¹³C-labeled acetyl groups clarify coupling patterns in crowded spectral regions .

Q. What strategies are effective for structure-activity relationship (SAR) studies of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone analogs?

  • Methodological Answer :

  • Substituent variation : Introduce electron-withdrawing groups (e.g., NO₂, CF₃) at the 3-position to modulate receptor binding; assess via radioligand assays (e.g., GABAₐ receptor affinity) .
  • Ring expansion : Replace the benzoxazepine core with benzodiazepine or thiazepine scaffolds to evaluate pharmacokinetic effects (e.g., metabolic stability in liver microsomes) .
  • Pharmacophore modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., ketone oxygen) and hydrophobic regions .

Q. How can in silico models predict the metabolic fate of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone?

  • Methodological Answer :

  • CYP450 docking : Simulate interactions with CYP3A4/2D6 using AutoDock Vina; prioritize metabolites (e.g., hydroxylation at the 5-position) for LC-MS/MS validation .
  • QSAR models : Train on datasets of benzazepine derivatives to predict clearance rates and toxicity endpoints (e.g., Ames test outcomes) .
  • ADMET prediction : SwissADME and pkCSM estimate bioavailability, BBB penetration, and hERG liability .

Q. What experimental approaches validate hypothesized biotransformation pathways of 1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone?

  • Methodological Answer :

  • Stable isotope tracers : Incubate with ¹⁸O-labeled H₂O to track ketone oxidation pathways in hepatocyte models .
  • Recombinant enzymes : Express human CYPs in E. coli to isolate specific metabolic steps (e.g., CYP2C19-mediated N-dealkylation) .
  • HR-MS/MS : Fragment ions (e.g., m/z 178.0842 for the acetyl fragment) map degradation products in forced degradation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.